7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 5-hydroxy group: Influences solubility and hydrogen-bonding capacity.
- N-(3-chlorophenyl)carboxamide: Introduces aromatic bulk and electron-withdrawing effects.
Properties
IUPAC Name |
7-chloro-N-(3-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-2-1-3-10(6-8)19-16(25)13-14-20-15(24)11-7-9(18)4-5-12(11)23(14)22-21-13/h1-7,22H,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFEZJTZOSSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects based on recent research findings.
The compound belongs to the quinazoline family, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₃H₉Cl₂N₅O
- Molecular Weight : 308.15 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in cytotoxicity assays against various cancer cell lines.
- Cytotoxicity Assays :
- The compound was evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.
- Results indicated that it exhibited significant cytotoxic effects with IC50 values comparable to known anticancer agents.
- Mechanism of Action :
- The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell division and proliferation.
- Studies suggest that the presence of electron-donating groups enhances the compound's activity by improving binding affinity to target proteins involved in cell cycle regulation .
Other Pharmacological Effects
In addition to its anticancer properties, 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide may exhibit other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that quinazoline derivatives may possess anti-inflammatory properties, although further research is needed to confirm these effects.
Study 1: Anticancer Activity Evaluation
A study conducted by Khodarahmi et al. synthesized various quinazoline derivatives and evaluated their cytotoxicity against cancer cell lines. Among the tested compounds, 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide demonstrated one of the highest levels of activity against the HeLa cell line with an IC50 value of 12.8 µM .
Study 2: Mechanistic Insights
Research published in the MDPI journal explored the interaction of quinazoline derivatives with molecular targets involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and elucidated how structural modifications could enhance biological activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Note: The target compound’s molecular formula is inferred as ~C17H10Cl2N4O2 based on structural analogs.
Physicochemical Properties
- Hydroxy vs. Sulfonyl Groups : The 5-hydroxy group in the target compound may improve aqueous solubility compared to sulfonyl-containing analogs (e.g., ), which prioritize membrane permeability .
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide in laboratory settings?
- Methodological Guidance : Follow hazard-specific preventive codes (P-codes) for storage, handling, and disposal. For example:
- Use P210 (avoid heat/ignition sources) and P201/P202 (obtain and review safety protocols before use) to mitigate combustion risks .
- In case of skin contact, wash immediately with soap and water, and consult a physician (P101/P103) .
- Store in a cool, dry, ventilated area away from incompatible substances (e.g., oxidizing agents) .
Q. What synthetic routes are commonly used to prepare triazoloquinazoline derivatives like this compound?
- Methodological Guidance :
- Step 1 : Condensation of chlorinated aromatic precursors with heterocyclic intermediates under alkaline conditions (e.g., using hydroxylamine hydrochloride) .
- Step 2 : Cyclization via chlorination (e.g., phosphorus pentachloride) to form the triazoloquinazoline core .
- Step 3 : Functionalization at the 3-position via carboxamide coupling .
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Guidance :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for triazoloquinazolines) .
- Stability Studies : Monitor under accelerated conditions (40°C/75% RH for 4 weeks) to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Guidance :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing triazoloquinazoline reaction data to predict optimal solvents (e.g., DMF vs. dioxane) and catalysts .
- Feedback Loops : Integrate experimental yields with computational descriptors (e.g., electrophilicity indices) to refine synthetic protocols iteratively .
Q. What strategies resolve contradictions in bioactivity data for triazoloquinazoline derivatives?
- Methodological Guidance :
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent electronegativity, steric effects) affecting antimicrobial activity .
- Comparative SAR Analysis : Benchmark against structurally similar compounds (e.g., 6-chloro-N-(3-methoxyphenyl) analogs) to identify critical functional groups .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency (IC₅₀) against reference strains (e.g., S. aureus ATCC 25923) .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
- Methodological Guidance :
- Kinetic Profiling : Determine rate constants (k) for key steps (e.g., cyclization) via in-situ FTIR or Raman spectroscopy .
- Membrane Separation : Optimize purification using nanofiltration membranes (MWCO ~300 Da) to remove unreacted precursors .
- Scale-Up Criteria : Maintain geometric similarity (e.g., agitation speed, heat transfer) between lab and pilot-scale reactors to preserve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
